molecular formula C9H9NO2 B14735048 [(Isocyanatomethoxy)methyl]benzene CAS No. 19810-32-3

[(Isocyanatomethoxy)methyl]benzene

Cat. No.: B14735048
CAS No.: 19810-32-3
M. Wt: 163.17 g/mol
InChI Key: FZJUACHCNQLZNP-UHFFFAOYSA-N
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Description

[(Isocyanatomethoxy)methyl]benzene is a benzene derivative with the molecular structure C₆H₅-CH₂-O-CH₂-NCO. The compound features a benzene ring substituted with a methoxymethyl group (-CH₂-O-CH₃) that is further functionalized with an isocyanate group (-NCO). This structure imparts unique reactivity, particularly in polymerization and cross-linking reactions, making it valuable in coatings, adhesives, and specialty polymers.

Properties

CAS No.

19810-32-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

isocyanatomethoxymethylbenzene

InChI

InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2

InChI Key

FZJUACHCNQLZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN=C=O

Origin of Product

United States

Chemical Reactions Analysis

N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines, with catalysts such as tertiary amines, tin, iron, and mercury salts. The major products formed include carbamates, substituted ureas, and polymers.

Mechanism of Action

The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the linear structure of the N=C=O linkage, which facilitates nucleophilic attack . The resulting products, such as carbamates and ureas, are formed through addition-elimination mechanisms .

Comparison with Similar Compounds

(Trimethoxymethyl)benzene (C₆H₅-C(OCH₃)₃)

Structural Differences : Unlike [(Isocyanatomethoxy)methyl]benzene, (Trimethoxymethyl)benzene contains three methoxy groups attached to a central methyl group on the benzene ring. It lacks the reactive isocyanate moiety.
Properties and Applications :

  • Molecular Weight : 182.22 g/mol .
  • Synthesis : Prepared via reactions involving trimethyl orthobenzoate and acid catalysts like PPTS (pyridinium p-toluenesulfonate) under heating (90°C) .
  • Reactivity : The absence of an isocyanate group limits its use in cross-linking but makes it suitable as a solvent or intermediate in organic synthesis.
    Comparison : The isocyanate group in [(Isocyanatomethoxy)methyl]benzene enhances its reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in polyurethane production. In contrast, (Trimethoxymethyl)benzene’s stability and electron-donating methoxy groups may favor use in electronics or catalysis .

Thiocyanatomethyl-Substituted Benzene Derivatives

Examples :

  • 2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene (CAS 1233518-03-0)
  • 1-Methoxy-2-(thiocyanatomethyl)benzene (CAS 64930-95-6) .

Structural Differences : These compounds replace the isocyanate (-NCO) group with thiocyanate (-SCN).
Reactivity :

  • Thiocyanate groups exhibit nucleophilic behavior but are less reactive than isocyanates in polymerization.
  • Isocyanates react exothermically with water or alcohols, whereas thiocyanates require harsher conditions for hydrolysis.
    Applications : Thiocyanates are used in corrosion inhibitors and pharmaceuticals, whereas isocyanates dominate in polymer chemistry .

(2-Isocyano-1-methyl-ethyl)-benzene (CAS 86357-30-4)

Structural Differences: This compound contains an isocyano (-NC) group instead of isocyanate (-NCO). Reactivity and Stability:

  • Isocyano groups are highly reactive and prone to dimerization or trimerization.
  • Isocyanates are more stable but still reactive, commonly used in controlled polymerization.
    Safety : Both groups require careful handling, but isocyanates are associated with respiratory hazards due to volatility and reactivity .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
[(Isocyanatomethoxy)methyl]benzene C₉H₉NO₂ 163.18 (calculated) -NCO, -OCH₃ Polymers, adhesives
(Trimethoxymethyl)benzene C₁₀H₁₄O₃ 182.22 -OCH₃ Solvents, intermediates
2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene C₁₁H₁₀N₂S₂O 266.34 (calculated) -SCN, -OCH₃ Corrosion inhibitors
(2-Isocyano-1-methyl-ethyl)-benzene C₁₀H₁₁N 145.20 -NC Specialty synthesis

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : [(Isocyanatomethoxy)methyl]benzene may be synthesized via methods analogous to (Trimethoxymethyl)benzene, utilizing acid catalysts and controlled conditions to introduce the isocyanate group .
  • Thermal Stability : Isocyanate-containing compounds generally degrade at lower temperatures than thiocyanates, impacting storage and processing .

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